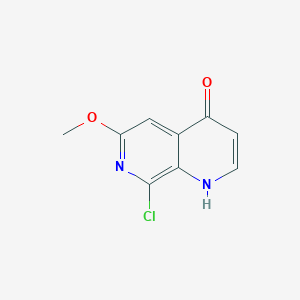
1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-
Descripción general
Descripción
1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- is a heterocyclic compound that belongs to the naphthyridine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- typically involves multi-step organic reactions. Common starting materials might include naphthyridine derivatives, which undergo chlorination and methoxylation under specific conditions. Typical reagents could include thionyl chloride for chlorination and sodium methoxide for methoxylation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized synthetic routes that maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and pressures to ensure efficient reactions.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro group to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Halogen substitution reactions where the chlorine atom is replaced by other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a naphthyridine dione, while reduction could produce an amino-naphthyridine derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it might inhibit a specific enzyme involved in bacterial cell wall synthesis, leading to antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
1,7-Naphthyridin-4(1H)-one: Lacks the chloro and methoxy substituents.
8-Chloro-1,7-naphthyridine: Lacks the methoxy group.
6-Methoxy-1,7-naphthyridine: Lacks the chloro group.
Uniqueness
1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- is unique due to the presence of both chloro and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Propiedades
IUPAC Name |
8-chloro-6-methoxy-1H-1,7-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-7-4-5-6(13)2-3-11-8(5)9(10)12-7/h2-4H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKKKDCBUKBNJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C2C(=C1)C(=O)C=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dichloro-2-isopropylpyrazolo[1,5-A]pyrimidine](/img/structure/B1459486.png)
![2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoro-2-methylphenyl)propanoic acid](/img/structure/B1459487.png)
propylamine](/img/structure/B1459488.png)



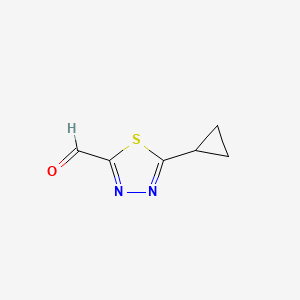
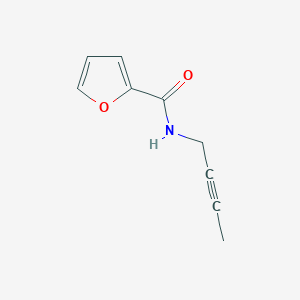
![1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1459498.png)
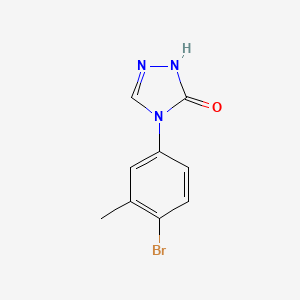
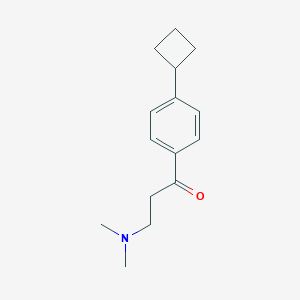

![Hexanoic acid, 6-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]acetyl]amino]-](/img/structure/B1459505.png)

